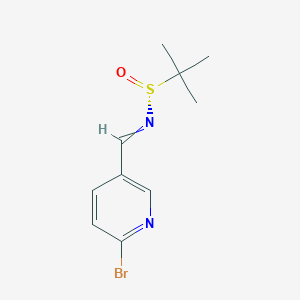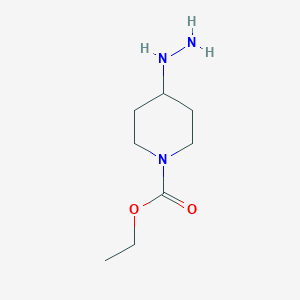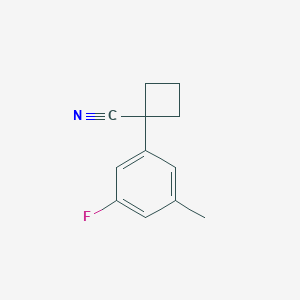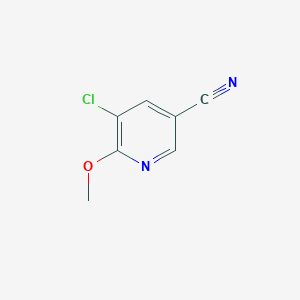
(S)-4-Mercaptopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Mercaptopentanoic acid is an organic compound characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) on a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-4-Mercaptopentanoic acid can be synthesized through several methods. One common approach involves the thiol-ene reaction, where a pentenoic acid derivative reacts with a thiol compound under UV light or radical initiators. Another method includes the reduction of 4-mercaptobutyric acid derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical synthesis involving the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Mercaptopentanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
(S)-4-Mercaptopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism by which (S)-4-Mercaptopentanoic acid exerts its effects is primarily through its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
4-Mercaptobutyric acid: Similar structure but with a shorter carbon chain.
Cysteine: An amino acid with a thiol group, commonly found in proteins.
Thioglycolic acid: Contains a thiol and carboxylic acid group but with a different carbon backbone.
Uniqueness: (S)-4-Mercaptopentanoic acid is unique due to its specific carbon chain length and stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C5H10O2S |
|---|---|
Poids moléculaire |
134.20 g/mol |
Nom IUPAC |
(4S)-4-sulfanylpentanoic acid |
InChI |
InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |
Clé InChI |
NEAFWRKPYYJETG-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](CCC(=O)O)S |
SMILES canonique |
CC(CCC(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11723271.png)




![7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B11723303.png)
![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)

